

An In-depth Technical Guide to 3-tert-butylcyclohexan-1-one

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Compound of Interest

Compound Name: (3S)-3-tert-butylcyclohexan-1-one

Cat. No.: B8184577

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This technical guide provides a comprehensive overview of 3-tert-butylcyclohexan-1-one, a substituted cyclohexanone derivative of interest in organic synthesis and mechanistic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, synthesis, and key reactions.

Nomenclature and Identification

The compound with the chemical structure featuring a tert-butyl group at the third position of a cyclohexanone ring is formally named according to IUPAC nomenclature.

IUPAC Name: 3-tert-butylcyclohexan-1-one[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

- 3-(tert-Butyl)cyclohexanone[1]
- 3-t-butylcyclohexanone
- 3-(1,1-Dimethylethyl)cyclohexanone[1]
- Cyclohexanone, 3-tert-butyl-[1]
- NSC-103145[1]

- CAS No: 936-99-2[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of 3-tert-butylcyclohexan-1-one are summarized in the table below, providing key data points for experimental design and characterization.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	[1]
Boiling Point	213.3 °C (estimated) at 760 mmHg	[2]
Flash Point	75.7 °C (168.0 °F) (estimated)	[2]
Density	0.911 g/cm ³ (estimated)	
logP (o/w)	2.630 (estimated)	[2]
Water Solubility	239.8 mg/L at 25 °C (estimated)	[2]
Refractive Index	1.456 (estimated)	
Polar Surface Area	17.1 Å ²	[1]

Note: Some physical properties are estimated from computational models due to a lack of extensive experimental data in publicly available literature.

Synthesis and Experimental Protocols

The synthesis of 3-tert-butylcyclohexan-1-one can be approached through several established organic chemistry methodologies. A common conceptual pathway involves the introduction of the tert-butyl group onto a pre-existing six-membered ring.

Logical Synthesis Pathway: Alkylation of Cyclohexanone Enolate

A primary method for forming carbon-carbon bonds at the α -position to a ketone is through the alkylation of its enolate. However, the direct alkylation of cyclohexanone with a tert-butyl halide is problematic. The reaction with tertiary halides like tert-butyl bromide on a lithium enolate of cyclohexanone often fails to produce the desired alkylation product and instead results in elimination (formation of isobutylene) because the enolate can act as a base.

For the purpose of this guide, a more reliable, albeit multi-step, synthesis is presented, which involves the oxidation of the corresponding alcohol, 3-tert-butylcyclohexanol.

Experimental Protocol: Oxidation of 3-tert-butylcyclohexanol

This protocol is adapted from a general and highly efficient method for the oxidation of secondary alcohols to ketones using N-Chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO), a variation of the Swern oxidation.

Reaction Scheme: (3-tert-butylcyclohexanol) + NCS/DMSO/Triethylamine \rightarrow (3-tert-butylcyclohexan-1-one) + Succinimide + Dimethyl sulfide + Triethylammonium chloride

Materials and Reagents:

- 3-tert-butylcyclohexanol (mixture of isomers)
- N-Chlorosuccinimide (NCS)
- Anhydrous Toluene
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Triethylamine (Et_3N)
- Diethyl ether (Et_2O)
- 1% Aqueous Hydrochloric Acid (HCl)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and argon inlet, cool a solution of N-Chlorosuccinimide (1.5 equivalents) in anhydrous toluene to 0 °C.
- Add anhydrous Dimethyl Sulfoxide (2.5 equivalents) to the cooled solution.
- Further cool the reaction mixture to -25 °C using a suitable cooling bath (e.g., dry ice/tetrachloromethane).
- Slowly add a solution of 3-tert-butylcyclohexanol (1.0 equivalent) in anhydrous toluene to the reaction mixture over 5-10 minutes, ensuring the internal temperature does not rise significantly.
- Stir the mixture at -25 °C for 2 hours.
- Add Triethylamine (1.5 equivalents) dropwise to the reaction mixture.
- Remove the cooling bath and allow the mixture to warm for 5-10 minutes.
- Dilute the reaction mixture with diethyl ether.
- Wash the organic phase sequentially with 1% aqueous HCl, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by bulb-to-bulb distillation or column chromatography to yield pure 3-tert-butylcyclohexan-1-one.

Key Reactions and Mechanistic Insights

3-tert-butylcyclohexan-1-one serves as an excellent substrate for studying the stereochemical outcomes of nucleophilic additions to cyclohexanone rings. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where it occupies an equatorial position to minimize steric strain. This conformational rigidity allows for a predictable analysis of reaction stereoselectivity.

Stereoselective Reduction of the Carbonyl Group

The reduction of 3-tert-butylcyclohexan-1-one yields two diastereomeric products: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. The ratio of these products is highly dependent on the steric bulk of the hydride-donating reagent.

- **Small Hydride Reagents** (e.g., Sodium Borohydride, NaBH_4): These reagents preferentially attack from the axial face of the carbonyl. This trajectory is sterically less hindered by the axial hydrogens at the C2 and C6 positions. Axial attack leads to the formation of the equatorial alcohol, which is the trans isomer.
- **Bulky Hydride Reagents** (e.g., L-Selectride®): Sterically demanding reagents cannot easily approach from the axial face. They are forced to attack from the more open equatorial face. This leads to the formation of the axial alcohol, the cis isomer, as the major product.

The table below summarizes the expected product distribution based on studies of the analogous 4-tert-butylcyclohexanone.

Reducing Agent	Major Product Isomer	Expected Diastereomeric Ratio (trans:cis)	Control Type
Sodium Borohydride (NaBH_4)	trans	~85:15	Thermodynamic
L-Selectride®	cis	~5:95	Kinetic

Note: Ratios are based on the well-studied reduction of 4-tert-butylcyclohexanone and serve as a strong predictive model for the 3-isomer.

Experimental Protocol: Stereoselective Reduction with L-Selectride®

This protocol details the procedure for the kinetically controlled reduction of 3-tert-butylcyclohexan-1-one.

Materials and Reagents:

- 3-tert-butylcyclohexan-1-one
- Anhydrous Tetrahydrofuran (THF)
- L-Selectride® (1.0 M solution in THF)
- 80% Ethanol
- 6 M Sodium Hydroxide (NaOH)
- 30% Hydrogen Peroxide (H₂O₂)
- Diethyl ether (Et₂O)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO₄)

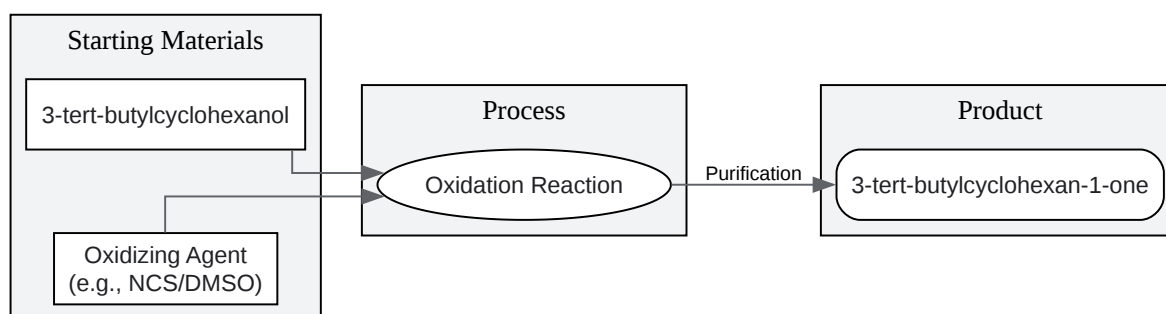
Procedure:

- Dissolve 3-tert-butylcyclohexan-1-one (1.0 equivalent) in anhydrous THF in a clean, dry vial.
- In a separate dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen), add L-Selectride® solution (1.5 equivalents).
- Carefully transfer the ketone solution to the L-Selectride® solution via syringe or cannula.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench the reaction by slowly adding 80% ethanol, followed by 6 M NaOH and then 30% H₂O₂ (caution: exothermic).
- Stir the resulting mixture for an additional 15 minutes.
- Extract the aqueous mixture with diethyl ether (3x).
- Combine the organic extracts and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Analyze the crude product ratio using ^1H NMR or GC-MS and purify as needed.

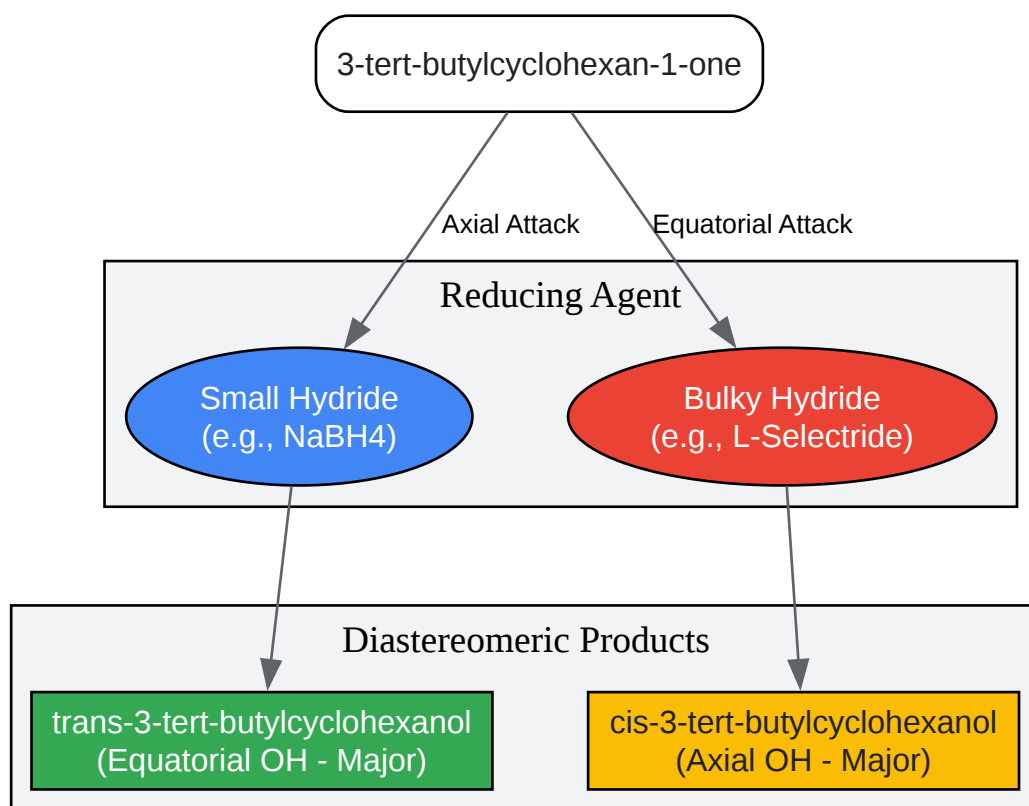
Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and a key reaction of 3-tert-butylcyclohexan-1-one.



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Caption: Logical workflow for the synthesis of 3-tert-butylcyclohexan-1-one.



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Caption: Stereoselective reduction pathways of 3-tert-butylcyclohexan-1-one.

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